Pyrrolidin-2-ylmethanol

説明

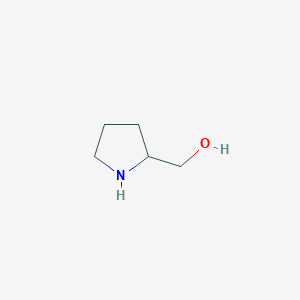

Structure

3D Structure

特性

IUPAC Name |

pyrrolidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNJUAVDAZWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897460 | |

| Record name | 2-Pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-63-5, 23356-96-9 | |

| Record name | Prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023356969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 498-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(pyrrolidin-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (pyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG8AY86W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Pyrrolidin-2-ylmethanol, a valuable chiral building block in pharmaceutical development, from the readily available amino acid L-proline. This document details the prevalent synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols for the key transformation.

Introduction

(S)-Pyrrolidin-2-ylmethanol, also known as (S)-prolinol, is a chiral amino alcohol of significant interest in organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold and stereodefined hydroxyl and amino functionalities make it a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral agents and other complex molecular architectures. The most common and direct route to (S)-pyrrolidin-2-ylmethanol is the reduction of the carboxylic acid moiety of L-proline. This guide will focus primarily on the widely utilized lithium aluminum hydride (LiAlH4) reduction, while also discussing alternative methods.

Synthetic Methodologies

The conversion of L-proline to (S)-pyrrolidin-2-ylmethanol involves the reduction of a carboxylic acid to a primary alcohol. Several methods have been developed to achieve this transformation, each with its own advantages and considerations.

Lithium Aluminum Hydride (LiAlH4) Reduction

The most direct and widely employed method for the synthesis of (S)-pyrrolidin-2-ylmethanol from L-proline is the use of lithium aluminum hydride (LiAlH4)[1]. LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols in high yields[2][3][4][5]. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under reflux conditions.

Reaction Scheme:

Two-Step Reduction via Esterification followed by Sodium Borohydride

An alternative approach involves a two-step process to avoid the use of the highly reactive and pyrophoric LiAlH4. First, L-proline is esterified, typically to its ethyl ester, by reacting it with ethanol in the presence of an acid catalyst like thionyl chloride. The resulting L-proline ethyl ester is then reduced to (S)-pyrrolidin-2-ylmethanol using a milder reducing agent, sodium borohydride (NaBH4), in a suitable solvent such as methanol[6].

Reaction Scheme:

Catalytic Hydrogenation

For industrial-scale synthesis, catalytic hydrogenation presents a more cost-effective and safer alternative to metal hydride reductions. This method involves the high-pressure hydrogenation of L-proline in the presence of a suitable catalyst, such as Ruthenium on carbon (Ru/C), in a solvent like isopropanol. This process often requires high temperatures and pressures to achieve good conversion and yield[7].

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic methods for preparing (S)-pyrrolidin-2-ylmethanol and related amino alcohols.

| Method | Starting Material | Product | Reported Yield | Purity | Reference |

| LiAlH4 Reduction | L-Proline | (S)-Pyrrolidin-2-ylmethanol | 44-51% (distilled) | - | [1] |

| LiAlH4 Reduction | L-Valine | L-Valinol | 73-75% (distilled) | - | [1] |

| Catalytic Hydrogenation | L-Proline | (S)-Pyrrolidin-2-ylmethanol | 92.9% | 99.34% (GC) | [7] |

| Esterification + NaBH4 | L-Proline | (S)-Pyrrolidin-2-ylmethanol | ~88% (calculated from 117kg product from 150kg L-proline) | - | [6] |

Experimental Protocols

Detailed Protocol for LiAlH4 Reduction of L-Proline

This protocol is adapted from a general procedure for the reduction of amino acids published in Organic Syntheses, a highly reliable source for synthetic procedures. The procedure described for L-valine is noted to be applicable for the synthesis of prolinol[1].

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl ether

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Ice bath

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: An oven-dried, 3-L, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube. The apparatus is flushed with nitrogen.

-

Charging the Reagents: The flask is charged with a suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF. The mixture is cooled to 10°C in an ice bath.

-

Addition of L-Proline: L-proline (0.85 mol) is added in portions over a 30-minute period. Caution should be exercised to control the vigorous evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.

-

Workup - Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with 1000 mL of ethyl ether. The reaction is carefully quenched by the sequential dropwise addition of:

-

47 mL of water

-

47 mL of 15% aqueous sodium hydroxide

-

141 mL of water

-

-

Isolation: The resulting white precipitate is stirred for 30 minutes and then removed by filtration. The filter cake is washed with ethyl ether (3 x 150 mL).

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude (S)-pyrrolidin-2-ylmethanol is then purified by vacuum distillation to afford a clear liquid. A crude yield of 97% and a distilled yield of 44-51% have been reported for prolinol using this procedure[1].

Visualizations

Reaction Pathway for LiAlH4 Reduction

Caption: Reaction pathway for the synthesis of (S)-Pyrrolidin-2-ylmethanol.

Experimental Workflow for LiAlH4 Reduction

Caption: Experimental workflow for LiAlH4 reduction of L-proline.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. 2. LiAlH4 | PPT [slideshare.net]

- 6. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]

- 7. CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]

Pyrrolidin-2-ylmethanol: A Cornerstone for Chiral Synthesis in Drug Discovery

Introduction: Pyrrolidin-2-ylmethanol, a saturated heterocyclic alcohol, is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure and stereogenic center at the 2-position make it an invaluable scaffold for creating complex, three-dimensional molecules with specific biological activities. This technical guide provides an in-depth overview of Pyrrolidin-2-ylmethanol, focusing on its chemical properties, synthesis, and applications for researchers and scientists in the field of drug discovery.

Core Properties of Pyrrolidin-2-ylmethanol

Pyrrolidin-2-ylmethanol is a colorless to pale yellow liquid, and its properties are crucial for its application in synthesis. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 498-63-5 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| IUPAC Name | (pyrrolidin-2-yl)methanol | [2] |

| Boiling Point | 186.8 °C at 760 mmHg | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 1.0±0.1 g/cm³ | |

| Solubility | Soluble in water and most organic solvents. | |

| InChI Key | HVVNJUAVDAZWCB-UHFFFAOYSA-N | [1][2] |

Role in Drug Development and Chemical Synthesis

The pyrrolidine ring is a common heterocyclic fragment found in a wide array of FDA-approved drugs.[4] Pyrrolidin-2-ylmethanol, particularly its chiral enantiomers like (S)-pyrrolidin-2-ylmethanol (also known as L-prolinol), serves as a fundamental starting material in the stereoselective synthesis of numerous pharmaceuticals.[5]

Key applications include:

-

Chiral Auxiliary: Its enantiopure forms are used to induce stereoselectivity in asymmetric reactions, guiding the formation of a desired stereoisomer of the target molecule.[6]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It is a precursor for a variety of drugs. For example, (S)-prolinol is a key intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[5] It is also used in the synthesis of antiviral agents and other complex therapeutic molecules.[5]

-

Ligand in Catalysis: Derivatives of pyrrolidin-2-ylmethanol are employed as ligands in metal-catalyzed transformations, enhancing the efficiency and selectivity of these reactions.[6]

Experimental Protocol: Synthesis of (S)-Pyrrolidin-2-ylmethanol from (S)-Proline

The most prevalent method for synthesizing (S)-pyrrolidin-2-ylmethanol is through the reduction of the carboxylic acid group of (S)-proline. This procedure requires careful handling of reactive reagents under anhydrous conditions.

Materials and Equipment:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄) or similar reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Apparatus for quenching and work-up (ice bath, separatory funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen).

-

Preparation of Reducing Agent: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under the inert atmosphere.

-

Addition of (S)-Proline: A solution of (S)-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Work-up: The resulting precipitate is filtered off, and the filter cake is washed with THF. The organic filtrate is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by distillation under reduced pressure to obtain pure (S)-pyrrolidin-2-ylmethanol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (S)-Pyrrolidin-2-ylmethanol from (S)-Proline.

Caption: Workflow for the synthesis of (S)-Pyrrolidin-2-ylmethanol.

This comprehensive overview provides the essential technical details for researchers and professionals working with Pyrrolidin-2-ylmethanol, highlighting its significance as a versatile and indispensable tool in modern drug discovery and organic synthesis.

References

Chiral Pool Synthesis of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its prevalence in a vast array of biologically active compounds. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, offers an efficient and powerful strategy for the stereoselective construction of complex pyrrolidine derivatives. This technical guide provides a comprehensive overview of the core principles, key synthetic strategies, and detailed experimental methodologies for the synthesis of chiral pyrrolidine derivatives from the three major classes of chiral pool sources: amino acids, carbohydrates, and terpenes.

Synthesis of Pyrrolidine Derivatives from Amino Acids

Amino acids, particularly L-proline and L-hydroxyproline, are arguably the most direct and widely used chiral pool starting materials for pyrrolidine synthesis, as they already contain the core pyrrolidine ring structure. Other amino acids, such as L-serine and L-aspartic acid, can also be elaborated into chiral pyrrolidines through various synthetic transformations.

Key Synthetic Strategies

The primary strategies for the synthesis of pyrrolidine derivatives from amino acids involve functional group manipulation of the existing pyrrolidine ring or the use of amino acids as precursors for cyclization reactions.

-

Functionalization of Proline and Hydroxyproline: The carboxylic acid and the secondary amine of proline and hydroxyproline offer two orthogonal points for modification. The carboxylic acid can be reduced to an alcohol (prolinol), converted to esters or amides, or used in coupling reactions. The nitrogen atom can be protected, alkylated, or acylated. The hydroxyl group of hydroxyproline provides an additional site for functionalization or can be used to direct stereoselective reactions.

-

1,3-Dipolar Cycloaddition: Azomethine ylides generated from amino acids or their derivatives can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford highly substituted pyrrolidines. This method is particularly powerful for the construction of complex polycyclic systems.

-

Intramolecular Cyclization: Acyclic precursors derived from amino acids can be induced to cyclize to form the pyrrolidine ring. Common strategies include intramolecular nucleophilic substitution and ring-closing metathesis.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine from L-Proline

This two-step protocol describes the protection of the amine and subsequent reduction of the carboxylic acid of L-proline.

Step 1: N-Boc Protection of L-Proline

-

To a solution of L-proline (10.0 g, 86.9 mmol) in a 1:1 mixture of dioxane and water (100 mL), add sodium carbonate (23.0 g, 217 mmol).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.6 mmol) portionwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.

Step 2: Reduction of N-Boc-L-Proline to (S)-N-Boc-2-(hydroxymethyl)pyrrolidine

-

To a solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C under an inert atmosphere, add borane dimethyl sulfide complex (BH₃·SMe₂, 10 M, 5.1 mL, 51.1 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of methanol (20 mL) at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-N-Boc-2-(hydroxymethyl)pyrrolidine as a colorless oil.

Quantitative Data

| Starting Material | Reaction Type | Product | Yield (%) | d.r. | ee (%) | Reference |

| L-Proline | N-Boc protection, Reduction | (S)-N-Boc-2-(hydroxymethyl)pyrrolidine | 85-95 | N/A | >99 | General knowledge |

| N-Benzylglycine, Acrylate | 1,3-Dipolar Cycloaddition | Substituted Proline Ester | 70-95 | >20:1 | 90-99 | [1] |

| N-Protected Serine | Intramolecular Cyclization | Hydroxypyrrolidine derivative | 60-80 | >10:1 | >98 | [2] |

Synthesis of Pyrrolidine Derivatives from Carbohydrates

Carbohydrates, such as D-glucose, D-fructose, and D-mannose, represent a rich source of stereochemically defined starting materials for the synthesis of polyhydroxylated pyrrolidine derivatives, also known as iminosugars. These compounds are of significant interest due to their glycosidase inhibitory activity.

Key Synthetic Strategies

The synthesis of pyrrolidines from carbohydrates typically involves the transformation of the pyranose or furanose ring into a pyrrolidine ring.

-

Reductive Amination of Keto-sugars: Oxidation of a secondary alcohol in a sugar to a ketone, followed by reductive amination with a primary amine or ammonia source, can lead to the formation of a piperidine or, after ring contraction, a pyrrolidine.

-

Nucleophilic Opening of Epoxides and Aziridines: Sugars can be converted to chiral epoxides or aziridines. Regioselective opening of these three-membered rings with nitrogen or carbon nucleophiles, followed by cyclization, is a common strategy.

-

1,3-Dipolar Cycloaddition to Sugar-derived Alkenes: The double bond of unsaturated sugar derivatives can act as a dipolarophile in cycloaddition reactions with azomethine ylides.

Experimental Protocols

Protocol 2: Synthesis of a Polyhydroxylated Pyrrolidine from D-Glucose

This protocol outlines a multi-step synthesis involving the conversion of D-glucose to a furanose derivative, followed by transformations to introduce a nitrogen atom and subsequent cyclization.

Step 1: Preparation of Diacetone Glucose

-

To a suspension of D-glucose (20.0 g, 111 mmol) in anhydrous acetone (400 mL), add concentrated sulfuric acid (2.0 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Neutralize the reaction with solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Recrystallize the residue from a mixture of hexane and ethyl acetate to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Selective Hydrolysis and Tosylation

-

Dissolve the diacetone glucose (10.0 g, 38.4 mmol) in a mixture of acetic acid and water (7:3, 100 mL).

-

Heat the solution at 40 °C for 48 hours.

-

Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual acetic acid.

-

Dissolve the resulting mono-acetone glucose in anhydrous pyridine (50 mL) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (8.0 g, 41.9 mmol) portionwise and stir the mixture at 0 °C for 4 hours and then at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to give the tosylated product.

Step 3: Azide Displacement and Reduction

-

Dissolve the tosylated sugar (5.0 g, 12.0 mmol) in dimethylformamide (DMF) (50 mL) and add sodium azide (1.56 g, 24.0 mmol).

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture, pour into water, and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude azide in methanol (50 mL) and add 10% Pd/C (0.5 g).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

-

Filter the catalyst through Celite and concentrate the filtrate to obtain the amino sugar.

Step 4: Cyclization and Deprotection

-

The crude amino sugar will often cyclize upon standing or gentle heating. The cyclization can be facilitated by treatment with a mild base.

-

To achieve full deprotection of the hydroxyl groups, treat the cyclized product with a strong acid, such as trifluoroacetic acid (TFA) in water.

-

Purify the final polyhydroxylated pyrrolidine by ion-exchange chromatography.

Quantitative Data

| Starting Material | Reaction Type | Product | Yield (%) | d.r. | ee (%) | Reference |

| D-Glucose | Multi-step synthesis | 1,4-Dideoxy-1,4-imino-D-arabinitol | ~20 (overall) | >20:1 | >99 | [3] |

| Sugar-derived enone | 1,3-Dipolar Cycloaddition | Polyhydroxylated pyrrolidine | 60-85 | >10:1 | >98 | [4] |

| D-Fructose | Reductive amination | 2,5-Dideoxy-2,5-imino-D-mannitol | 40-50 | N/A | >99 | General knowledge |

Synthesis of Pyrrolidine Derivatives from Terpenes

Terpenes, such as (+)-limonene, (-)-carvone, and (+)-pulegone, are abundant and inexpensive chiral building blocks. Their carbocyclic frameworks can be cleaved and functionalized to generate acyclic precursors for pyrrolidine synthesis, or they can be used in rearrangement reactions. The synthesis of pyrrolidines from terpenes is less direct than from amino acids but offers access to unique substitution patterns.

Key Synthetic Strategies

-

Oxidative Cleavage and Cyclization: Ozonolysis or other oxidative cleavage methods can be used to break the carbon-carbon double bonds in terpenes, yielding dicarbonyl compounds or other functionalized acyclic precursors. These can then be cyclized to form pyrrolidines via reductive amination.

-

Rearrangement Reactions: Certain terpenes can undergo rearrangement reactions, such as the Beckmann rearrangement of oximes derived from terpene ketones, to form lactams which can be subsequently reduced to pyrrolidines.

-

Functionalization and Ring-Closing Metathesis: Introduction of an amino group and another olefinic moiety onto the terpene scaffold allows for the use of ring-closing metathesis to construct the pyrrolidine ring.

Experimental Protocols

Protocol 3: Synthesis of a Chiral Pyrrolidine from (+)-Pulegone

This protocol outlines a strategy involving the oxidative cleavage of the double bond in (+)-pulegone followed by reductive amination.

Step 1: Ozonolysis of (+)-Pulegone

-

Dissolve (+)-pulegone (10.0 g, 65.7 mmol) in a mixture of dichloromethane and methanol (1:1, 200 mL).

-

Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (10 mL, 136 mmol) and allow the solution to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude keto-aldehyde.

Step 2: Reductive Amination

-

Dissolve the crude keto-aldehyde in methanol (100 mL).

-

Add benzylamine (7.8 mL, 72.3 mmol) and sodium cyanoborohydride (4.5 g, 71.6 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding 1 M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Make the aqueous layer basic with 2 M NaOH and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude N-benzyl pyrrolidine derivative.

Step 3: Deprotection (optional)

-

Dissolve the N-benzyl pyrrolidine in methanol (50 mL) and add 10% Pd/C (0.5 g).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the free pyrrolidine derivative.

Quantitative Data

| Starting Material | Reaction Type | Product | Yield (%) | d.r. | ee (%) | Reference |

| (+)-Pulegone | Oxidative cleavage, Reductive amination | Substituted Pyrrolidine | 40-60 (overall) | >10:1 | >98 | General knowledge |

| (-)-Carvone | Beckmann rearrangement, Reduction | Chiral Lactam/Pyrrolidine | 50-70 | N/A | >99 | General knowledge |

| (+)-Limonene | Multi-step functionalization | Bicyclic Pyrrolidine | 15-25 (overall) | >5:1 | >98 | [5] |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate some of the key concepts and workflows described in this guide.

Logical Relationship of Chiral Pool Sources

Experimental Workflow for Synthesis from L-Proline

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aziridine carboxylate from d-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

Spectroscopic Profile of Pyrrolidin-2-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrolidin-2-ylmethanol (also known as prolinol), a valuable chiral building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. This document also outlines the experimental protocols typically employed to acquire such data.

Spectroscopic Data Summary

The structural elucidation of Pyrrolidin-2-ylmethanol relies on a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of Pyrrolidin-2-ylmethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | m | 1H | H-2 |

| ~3.40 | dd | 1H | H-5'a |

| ~3.25 | dd | 1H | H-5'b |

| ~2.90 | m | 1H | H-5a |

| ~2.75 | m | 1H | H-5b |

| ~1.80 - 1.60 | m | 3H | H-3, H-4a, H-4b |

| ~1.40 | m | 1H | H-3' |

| (variable) | br s | 2H | NH, OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of Pyrrolidin-2-ylmethanol

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | C-5' (CH₂) |

| ~61.0 | C-2 (CH) |

| ~46.5 | C-5 (CH₂) |

| ~28.0 | C-3 (CH₂) |

| ~25.5 | C-4 (CH₂) |

Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-(-)-2-Pyrrolidinemethanol is characterized by a broad, down-shifted band around 3289 cm⁻¹, indicative of hydrogen bonding.[1]

Table 3: Key IR Absorption Bands of Pyrrolidin-2-ylmethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3289 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |

| 2950 - 2850 | Medium to Strong | C-H stretching (aliphatic) |

| ~1450 | Medium | CH₂ scissoring |

| ~1050 | Strong | C-O stretching |

Source: Adapted from Sharath et al. (2019).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For primary amines, a key fragmentation is the cleavage of the C-C bond adjacent to the C-N bond.[2] Alcohols often exhibit a weak or absent molecular ion peak and show cleavage of the C-C bond next to the oxygen.[2]

Table 4: Predicted Mass Spectrum Fragmentation of Pyrrolidin-2-ylmethanol

| m/z | Predicted Fragment | Notes |

| 101 | [M]⁺ | Molecular Ion |

| 100 | [M-H]⁺ | Loss of a hydrogen atom |

| 84 | [M-OH]⁺ | Loss of hydroxyl radical |

| 71 | [M-CH₂OH]⁺ | Loss of hydroxymethyl group |

| 70 | [C₄H₈N]⁺ | α-cleavage at the ring |

Note: This table represents predicted fragmentation patterns based on the general behavior of amines and alcohols in mass spectrometry.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of Pyrrolidin-2-ylmethanol.

Methodology:

-

Sample Preparation: A small amount of Pyrrolidin-2-ylmethanol is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A common concentration is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in Pyrrolidin-2-ylmethanol by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample like Pyrrolidin-2-ylmethanol, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Pyrrolidin-2-ylmethanol.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides clues about the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like Pyrrolidin-2-ylmethanol.

References

Enantiopure Pyrrolidin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure (R)- and (S)-Pyrrolidin-2-ylmethanol, also known as prolinol, are pivotal chiral building blocks in modern organic synthesis and drug discovery. Their rigid pyrrolidine ring and versatile hydroxymethyl group make them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in a variety of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability, synthesis, and critical applications of these versatile molecules.

Commercial Availability and Suppliers

A diverse range of chemical suppliers offer enantiopure (R)- and (S)-Pyrrolidin-2-ylmethanol in various quantities, from laboratory-scale to bulk production. The purity of commercially available prolinol is typically high, often exceeding 98%, with enantiomeric excess (e.e.) values also consistently high. For researchers requiring larger quantities or specific grades, several suppliers offer custom synthesis and bulk manufacturing services.

Below is a summary of prominent suppliers and their typical product specifications. It is important to note that pricing is subject to change and is dependent on quantity, purity, and market conditions. Researchers are advised to request quotes directly from suppliers for the most accurate and up-to-date information.

| Supplier | Product | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (S)-(+)-2-Pyrrolidinemethanol | 23356-96-9 | ≥97% | 1g, 5g, 25g |

| (R)-(-)-2-Pyrrolidinemethanol | 68832-13-3 | 99% | 1g, 5g, 25g | |

| BOC Sciences | (S)-Pyrrolidin-2-ylmethanol hydrochloride | 79802-20-3 | N/A | Custom Synthesis |

| MedChemExpress | (S)-(+)-Pyrrolidin-2-ylmethanol | 23356-96-9 | N/A | Research Quantities |

| Alfa Chemistry | (S)-Pyrrolidin-2-ylmethanol | 79802-20-3 | 96% | Custom Synthesis |

| TCI Chemicals | (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | >98.0% (GC) | 5g, 25g |

| BLD Pharm | Pyrrolidin-2-ylmethanol | 498-63-5 | N/A | Bulk Inquiry |

| Advanced ChemBlocks | (r)-phenyl((s)-pyrrolidin-2-yl)methanol | 74936-95-1 | 95% | Custom Quote |

Synthesis of Enantiopure Pyrrolidin-2-ylmethanol

The most prevalent and economically viable method for the synthesis of enantiopure pyrrolidin-2-ylmethanol is the reduction of the corresponding enantiomer of proline, a naturally occurring amino acid. This approach leverages the readily available and inexpensive chiral pool of L-proline and D-proline.

Experimental Protocol: Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline

This protocol outlines a common laboratory-scale synthesis. For large-scale production, process optimization and safety assessments are critical.

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Thionyl chloride (for esterification route)

-

Ethanol (for esterification route)

-

Triethylamine (for esterification route)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

Method 1: Direct Reduction with Lithium Aluminum Hydride [1][2]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0°C. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield (S)-Pyrrolidin-2-ylmethanol as a colorless oil.

Method 2: Reduction of L-Proline Ethyl Ester with Sodium Borohydride [3]

-

Esterification: L-proline is first converted to its ethyl ester. Thionyl chloride is added dropwise to ethanol at a low temperature, followed by the addition of L-proline. The mixture is heated to reflux. After cooling, the pH is adjusted with triethylamine, and the L-proline ethyl ester is extracted.

-

Reduction: The L-proline ethyl ester is dissolved in methanol. Sodium borohydride is added portion-wise at a controlled temperature. The reaction is monitored by TLC.

-

Workup and Purification: After completion, the reaction is quenched, and the product is extracted and purified by distillation as described in Method 1.

Analytical Methods for Quality Control:

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are used to separate the enantiomers and determine the enantiomeric excess (e.e.).[4]

-

Gas Chromatography (GC): Derivatization of the amino and hydroxyl groups may be necessary to improve volatility and peak shape for GC analysis.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the enantiomeric form.

Applications in Drug Development

The chiral scaffold of pyrrolidin-2-ylmethanol is a key component in numerous pharmaceuticals. Its derivatives are widely used as chiral auxiliaries and ligands in asymmetric synthesis, enabling the stereoselective construction of complex molecules.

Corey-Bakshi-Shibata (CBS) Reduction

One of the most significant applications of pyrrolidin-2-ylmethanol is in the Corey-Bakshi-Shibata (CBS) reduction. In this reaction, a chiral oxazaborolidine catalyst, derived from enantiopure prolinol, is used for the enantioselective reduction of ketones to secondary alcohols.[6][7][8][9]

The mechanism involves the coordination of borane to the nitrogen atom of the CBS catalyst, which then coordinates to the ketone. The steric environment created by the chiral catalyst directs the hydride transfer from the borane to one face of the ketone, resulting in a high degree of enantioselectivity.[7][9][10]

Case Study 1: Synthesis of Apremilast

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis. The synthesis of the enantiomerically pure (S)-enantiomer of a key intermediate relies on chemistry that can be facilitated by chiral building blocks derived from prolinol. While various synthetic routes exist, the stereocenter is crucial for its biological activity.

Case Study 2: Synthesis of Boceprevir

Boceprevir is a protease inhibitor used to treat hepatitis C. A key structural component of Boceprevir is a bicyclic proline derivative. The synthesis of this chiral fragment often involves intermediates derived from enantiopure pyrrolidine structures, highlighting the importance of starting materials like prolinol.[5][11]

Conclusion

Enantiopure (R)- and (S)-Pyrrolidin-2-ylmethanol are indispensable tools in the arsenal of the modern synthetic chemist. Their ready commercial availability, straightforward synthesis from the chiral pool, and profound impact on the stereochemical outcome of reactions underscore their importance in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of these chiral building blocks is essential for the efficient and stereoselective synthesis of the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrolidin-2-ylmethanol Derivatives: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-ylmethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and conformational flexibility allow for precise three-dimensional arrangements of functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of pyrrolidin-2-ylmethanol derivatives, covering their stereoselective synthesis, diverse pharmacological applications, and the underlying mechanisms of action. This document is intended to be a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols, quantitative bioactivity data, and visualizations of key biological pathways to facilitate further exploration and application of this versatile chemical scaffold.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental building block in a vast array of natural products, including alkaloids and amino acids like proline.[1] The incorporation of a hydroxymethyl group at the 2-position introduces a key chiral center and a functional handle for further chemical modification, giving rise to the pyrrolidin-2-ylmethanol core. Derivatives of this scaffold have garnered significant attention in drug discovery due to their ability to interact with a wide range of biological targets with high specificity.[2]

The therapeutic landscape of pyrrolidin-2-ylmethanol derivatives is broad, with demonstrated efficacy in several major disease areas. These compounds have shown promise as antiviral agents, particularly against challenging targets like HIV protease and hepatitis C virus (HCV) NS3/4A protease.[3][4] In oncology, various derivatives have exhibited potent anticancer activity against a range of cell lines.[5] Furthermore, their utility extends to metabolic diseases, with certain derivatives acting as effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[6] The neuroprotective potential of these compounds is also an active area of investigation, with promising results in models of neurodegenerative diseases.[7]

This guide will systematically explore the synthesis, quantitative bioactivity, and mechanisms of action of pyrrolidin-2-ylmethanol derivatives across these key therapeutic areas.

Synthesis of Pyrrolidin-2-ylmethanol Derivatives

The stereoselective synthesis of pyrrolidin-2-ylmethanol derivatives is crucial for their pharmacological activity. The most common and efficient strategies utilize readily available chiral precursors, primarily (S)-proline.

General Synthetic Approach from (S)-Proline

A widely employed synthetic route involves the reduction of an ester derivative of (S)-proline, followed by the introduction of desired substituents. A representative example is the synthesis of (S)-diphenyl(pyrrolidin-2-yl)methanol, a key intermediate and catalyst in asymmetric synthesis.

Experimental Protocol: Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol [8][9]

-

Step 1: Esterification and N-Benzylation of (S)-Proline.

-

Prepare a solution of (S)-proline methyl ester hydrochloride (1 equivalent) in dry methanol.

-

Add anhydrous potassium carbonate (3 equivalents) to the solution and stir the suspension at 0 °C for 1 hour.

-

Bring the reaction mixture to reflux and add benzyl bromide (1 equivalent) dropwise over 2 hours.

-

Continue refluxing overnight and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to yield the N-benzyl-proline methyl ester.

-

-

Step 2: Grignard Reaction.

-

In a two-neck round-bottom flask under a nitrogen atmosphere, add commercial phenylmagnesium bromide (PhMgBr) in THF (3 equivalents) and cool to 0 °C in an ice bath.

-

Add a solution of the N-benzyl-proline methyl ester (1 equivalent) in anhydrous THF dropwise over 45 minutes.

-

Stir the resulting mixture for 1.5 hours at 0 °C.

-

Remove the ice bath, attach a condenser, and reflux the reaction mixture overnight.

-

-

Step 3: Deprotection.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to hydrogenolysis using palladium on carbon (Pd/C) in methanol to remove the benzyl protecting group.

-

Filter the catalyst through Celite and evaporate the methanol to yield (S)-diphenyl(pyrrolidin-2-yl)methanol.

-

The final product can be purified by recrystallization from a mixture of n-hexane and chloroform.

-

Therapeutic Applications and Quantitative Bioactivity

The versatility of the pyrrolidin-2-ylmethanol scaffold is evident in its wide range of biological activities. This section summarizes the quantitative bioactivity data for derivatives in key therapeutic areas.

Antiviral Activity

Pyrrolidin-2-ylmethanol derivatives have been extensively investigated as inhibitors of viral proteases, which are essential for viral replication.

dot

Caption: Mechanism of action of pyrrolidin-2-ylmethanol derivatives as viral protease inhibitors.

Table 1: Antiviral Activity of Pyrrolidin-2-ylmethanol Derivatives

| Compound Class | Target | Virus | Assay | Activity (IC50/EC50) | Reference(s) |

| Pyrrolidine-based | HIV-1 Protease | HIV-1 | Cell-based | Varies by derivative | [8][9] |

| Pyrrolidine-5,5-trans-lactams | NS3/4A Protease | Hepatitis C Virus | ELISA | Varies by derivative | [10] |

| Tryptophan-derived | NS3/4A Protease | Hepatitis C Virus | Replicon Assay | 0.64 - 63 µM | [11] |

| Pyrrolidine derivatives | Neuraminidase | Influenza Virus | 3D-QSAR | pIC50 values correlated with binding affinity | [12] |

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based) [9]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve a range of test concentrations. The final DMSO concentration should be ≤1%.

-

Prepare a solution of recombinant HIV-1 protease in assay buffer.

-

Prepare a solution of a FRET-based peptide substrate containing a fluorophore and a quencher.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of each diluted test compound to triplicate wells.

-

Include a positive control (no inhibitor) with assay buffer and DMSO, and a negative control (maximum inhibition) with a known potent inhibitor (e.g., Pepstatin A).

-

Add 40 µL of the diluted HIV-1 protease solution to all wells except the blank.

-

Pre-incubate the plate for 15 minutes at 37°C to allow inhibitor binding.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity in a microplate reader at 37°C in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data with respect to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Anticancer Activity

Pyrrolidin-2-ylmethanol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation and survival.

dot

Caption: A typical workflow for assessing the in vitro anticancer activity of newly synthesized compounds.

Table 2: Anticancer Activity of Pyrrolidin-2-ylmethanol Derivatives

| Compound Class | Cell Line(s) | Assay | Activity (IC50) | Reference(s) |

| Spirooxindole-pyrrolidine | MCF-7, HeLa | - | 17-29 µM | [11] |

| Thiazole-pyrrolidine | Various cancer cell lines | - | Varies by derivative | [5] |

| Metal complexes of pyrrolidine | Various cancer cell lines | - | Varies by derivative | [5] |

| Coumarin-pyrrolidine | Various cancer cell lines | - | Varies by derivative | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrrolidin-2-ylmethanol derivatives in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Antidiabetic Activity

Certain pyrrolidin-2-ylmethanol derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

dot

Caption: The mechanism by which DPP-4 inhibitors, including certain pyrrolidin-2-ylmethanol derivatives, improve glycemic control.

Table 3: Antidiabetic Activity of Pyrrolidin-2-ylmethanol Derivatives

| Compound Class | Target | Assay | Activity (IC50) | Reference(s) |

| Pyrrolidine amides | DPP-4 | QSAR analysis | Correlated with electronic effects | [6] |

| Cyanopyrrolidines | DPP-4 | 3D-QSAR | High predictive capacity | [13] |

Experimental Protocol: DPP-4 Inhibition Assay [2][14]

-

Reagent Preparation:

-

Prepare solutions of the test compounds in DMSO.

-

Prepare a solution of human recombinant DPP-4 in Tris-HCl buffer.

-

Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in Tris-HCl buffer.

-

-

Assay Procedure (96-well microplate):

-

Mix the test compounds with the DPP-4 enzyme solution in the wells and incubate at 37°C for 10 minutes.

-

Add the DPP-4 substrate to each well to initiate the reaction.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (excitation at 360 nm, emission at 460 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPP-4 inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Neuroprotective Activity

The neuroprotective effects of pyrrolidin-2-ylmethanol derivatives are an emerging area of research, with potential applications in neurodegenerative diseases like Alzheimer's disease. The mechanisms often involve the inhibition of enzymes such as acetylcholinesterase (AChE) and the modulation of pathways related to oxidative stress.[15]

Table 4: Neuroprotective Activity of Pyrrolidin-2-ylmethanol Derivatives

| Compound Class | Target/Model | Assay | Activity | Reference(s) |

| Pyrrole-based azomethines | Oxidative stress models | In vitro neurotoxicity | Significant neuroprotection at 100 µM | [15] |

| Pyrrolidine derivatives | Neuraminidase | Molecular docking | Good binding affinity | [1][12] |

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features of pyrrolidin-2-ylmethanol derivatives that govern their biological activity.

-

Antiviral Activity: For neuraminidase inhibitors, 3D-QSAR models have shown that hydrogen bonding and electrostatic interactions are crucial for potent inhibitory activity. Key residues in the active site, such as Trp178, Arg371, and Tyr406, have been identified as important for binding.[12]

-

Anticancer Activity: The anticancer activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents. The introduction of various heterocyclic moieties, such as spirooxindole and thiazole, has been shown to enhance cytotoxicity.[5]

-

Antidiabetic Activity: QSAR analyses of DPP-4 inhibitors have revealed that the electronic effects of substituents on the pyrrolidine and adjacent rings play a significant role in their inhibitory potency.[6]

Conclusion and Future Perspectives

Pyrrolidin-2-ylmethanol and its derivatives represent a highly versatile and valuable scaffold in modern drug discovery. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. The quantitative data and experimental protocols presented in this guide highlight the significant potential of these compounds in the development of novel therapeutics for viral infections, cancer, diabetes, and neurodegenerative diseases.

Future research in this area should continue to focus on:

-

The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

In-depth mechanistic studies to fully elucidate the signaling pathways and molecular targets of these compounds.

-

The application of advanced computational techniques, such as machine learning and artificial intelligence, to accelerate the discovery and optimization of new lead compounds.

By leveraging the knowledge summarized in this technical guide, researchers and drug development professionals can further unlock the therapeutic potential of the pyrrolidin-2-ylmethanol scaffold and contribute to the development of the next generation of innovative medicines.

References

- 1. Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. jpsionline.com [jpsionline.com]

- 4. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Pivotal Role of Pyrrolidine Ring in Search of Multipotent Agents in Neurodegenerative Diseases [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinicsearchonline.org [clinicsearchonline.org]

- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 15. mdpi.com [mdpi.com]

The Biological Activity of Compounds Derived from Pyrrolidin-2-ylmethanol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, publicly available quantitative biological activity data for compounds derived directly from the simple pyrrolidin-2-ylmethanol core is limited. This guide provides a comprehensive overview of the biological activities observed in closely related pyrrolidine derivatives, detailed experimental protocols for assessing such activities, and relevant signaling pathways that are likely targets for this class of compounds.

Introduction to the Pyrrolidin-2-ylmethanol Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of biologically active molecules, including numerous approved pharmaceuticals. Its prevalence in drug design can be attributed to several advantageous properties:

-

Three-Dimensionality: The sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional structure that can effectively probe the binding sites of biological targets.

-

Chirality: The presence of stereocenters allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct pharmacological profiles.

-

Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, and in the case of a secondary amine, as a hydrogen bond donor, facilitating interactions with biological macromolecules.

-

Synthetic Tractability: The pyrrolidine scaffold is readily accessible through various synthetic routes, often starting from commercially available precursors like proline.

The pyrrolidin-2-ylmethanol core, in particular, offers a versatile platform for the development of novel therapeutic agents. The primary alcohol provides a convenient handle for further functionalization, allowing for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Quantitative Biological Activity Data of Pyrrolidine Derivatives

While specific data for pyrrolidin-2-ylmethanol derivatives is sparse, the broader class of pyrrolidine-containing compounds has demonstrated significant activity across various therapeutic areas. The following tables summarize representative quantitative data for different classes of pyrrolidine derivatives.

Anticancer Activity

The cytotoxicity of various pyrrolidine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione Analogs | MCF-7 (Breast) | 1.0 - 10.0 | [1] |

| Pyrrolidine-2,5-dione Analogs | SK-MEL-28 (Melanoma) | 1.0 - 10.0 | [1] |

| Pyrrolidin-2-one Derivatives | A549 (Lung) | Viability reduced to 28.0% | [2] |

| (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | L-363 (Multiple Myeloma) | 0.17 | [2] |

Antimicrobial Activity

The antibacterial and antifungal activities of pyrrolidine derivatives are often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus | 16 - 64 | |

| Pyrrolidine-2,5-dione Derivatives | Vibrio cholerae | 16 - 64 | |

| Pyrrolidine-2,5-dione Derivatives | Candida albicans | 64 - 256 | |

| 2,3-Pyrrolidinedione Analogues | Staphylococcus aureus (MRSA) | 16 - 32 | [3] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate and reproducible evaluation of the biological activity of novel compounds. The following sections provide detailed methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottomed microplates

-

Test compounds (pyrrolidin-2-ylmethanol derivatives)

-

Control drug (e.g., doxorubicin)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the control drug in the culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains

-

96-well round-bottom microplates

-

Test compounds (pyrrolidin-2-ylmethanol derivatives)

-

Control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Sterile saline (0.85% NaCl)

-

McFarland standard (0.5)

-

Multichannel pipette

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of each test compound and control antibiotic.

-

In a 96-well plate, perform a two-fold serial dilution of the compounds in the broth. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the compound stock solution (at twice the highest desired concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds often involves elucidating their effects on key cellular signaling pathways. Furthermore, a structured experimental workflow is essential for the systematic evaluation of new chemical entities.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Some pyrrolidine-containing molecules have been identified as inhibitors of components of this pathway, such as PI3K.

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of intervention for pyrrolidin-2-ylmethanol derivatives.

Experimental Workflow for Biological Evaluation

The discovery and development of new therapeutic agents from a core scaffold like pyrrolidin-2-ylmethanol follows a systematic workflow, from initial synthesis to comprehensive biological characterization.

Caption: A generalized experimental workflow for the biological evaluation of novel compounds derived from a core scaffold.

Conclusion

The pyrrolidin-2-ylmethanol scaffold represents a promising starting point for the design and synthesis of novel, biologically active compounds. While comprehensive quantitative data for simple derivatives of this core is still emerging, the broader class of pyrrolidines has demonstrated significant potential in areas such as oncology and infectious diseases. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities based on the pyrrolidin-2-ylmethanol scaffold. Future research in this area will undoubtedly uncover novel derivatives with potent and selective biological activities, contributing to the development of the next generation of therapeutic agents.

References

- 1. Synthesis and antibacterial evaluation of novel 2-[N-Imidoylpyrrolidinyl] carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]